REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.II.[N:13]1[CH:14]=[C:15]([CH:25]=[O:26])[N:16]2[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=3[S:18][C:17]=12>C1COCC1>[C:5]1([CH2:4][CH2:3][CH:25]([C:15]2[N:16]3[C:17]([S:18][C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=43)=[N:13][CH:14]=2)[OH:26])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.606 g
|
Type
|
reactant
|
Smiles
|
N=1C=C(N2C1SC1=C2C=CC=C1)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the suspension was reacted for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 1.25 hours
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
The solution was decanted into 5% NH4Cl solution (250 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the extract
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(O)C1=CN=C2SC3=C(N21)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |